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Sodium silicate

Alkali-Activated Materials Slag Activation Compressive Strength

Sodium silicate performance depends on SiO₂:Na₂O ratio. For HDG steel coatings, specify modulus 3.50 for optimal corrosion resistance. Geopolymer formulations require modulus 1.2-1.6 at 20% content for maximum compressive strength. Detergent applications benefit from ratios of 1.8-3.0 blended with metasilicate. High-purity grades (≥99.5%, Fe ≤0.015%) available for sensitive processes.

Molecular Formula Na2SiO3
Na2O3Si
Molecular Weight 122.063 g/mol
CAS No. 6834-92-0; 1344-09-8
Cat. No. B7802311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium silicate
CAS6834-92-0; 1344-09-8
Molecular FormulaNa2SiO3
Na2O3Si
Molecular Weight122.063 g/mol
Structural Identifiers
SMILES[O-][Si](=O)[O-].[Na+].[Na+]
InChIInChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2
InChIKeyNTHWMYGWWRZVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN COLD & HOT WATER;  SOLUBLE IN DILUTE SODIUM HYDROXIDE;  INSOLUBLE IN ALCOHOL, ACIDS /NONAHYDRATE/
SOL IN WATER;  INSOL IN ALCOHOL
INSOL IN ACIDS, SALT SOLN
Solubility in water: good

Sodium Silicate (CAS 6834-92-0; 1344-09-8): A Cost-Effective, Multi-Modulus Inorganic Binder and Activator


Sodium silicate, with CAS numbers 6834-92-0 (anhydrous metasilicate) and 1344-09-8 (solution/water glass), comprises a class of inorganic polymers defined by their molar SiO₂:Na₂O ratio (modulus). This tunable parameter governs key performance characteristics in applications ranging from alkali-activated cementitious materials to foundry sand binders and refractory systems [1]. Unlike other alkali silicates, the sodium cation confers a unique combination of high water solubility, controlled alkalinity, and low cost, making it the industrial workhorse for large-volume applications where these attributes are essential [2].

Why Substituting Sodium Silicate with Potassium or Lithium Silicate Fails to Deliver Equivalent Performance


The assumption that all alkali silicates are interchangeable in industrial formulations is contradicted by fundamental differences in cation chemistry. The nature of the alkali ion (Na⁺, K⁺, Li⁺) directly influences reaction kinetics, speciation, gel microstructure, and ultimate material properties [1]. For example, potassium silicates generally exhibit faster initial reactivity and higher solubility, while lithium silicates offer deeper penetration in dense concrete but at a significant cost premium [2]. Substituting one for another without reformulation can lead to significant deviations in setting time, strength development, porosity, and long-term durability, as quantified in the following evidence [3].

Quantitative Evidence for Sodium Silicate Differentiation vs. Potassium and Lithium Silicates


Superior Late-Age Compressive Strength in Alkali-Activated Slag Compared to Potassium Silicate

In a direct head-to-head comparison of sodium and potassium silicate solutions used as activators for ground granulated blast furnace slag (GGBFS), sodium silicate-activated systems demonstrated significantly higher compressive strength at later ages (7 days and beyond) despite a slower initial reaction rate [1]. This is attributed to a higher degree of slag reaction and the formation of a more crosslinked C-(A)-S-H gel.

Alkali-Activated Materials Slag Activation Compressive Strength

Higher Specific Surface Area and Mesopore Volume in Dried Binders vs. Potassium Silicate

A comparative study on the textural properties of dried alkali silicate binders revealed that sodium silicate binders exhibit a substantially higher Brunauer-Emmett-Teller (BET) specific surface area and Barrett-Joyner-Halenda (BJH) mesopore volume compared to potassium silicate binders [1]. This is linked to a more developed, globular silica xerogel microstructure in sodium-based systems.

Binder Microstructure Porosity Textural Properties

Synergistic Performance Boost in Concrete Surface Treatments When Blended with Potassium Silicate

A 2024 study directly compared the effects of sodium, potassium, and lithium silicate surface treatments on concrete durability. While all treatments improved performance, the formulation combining sodium and potassium silicate demonstrated the most significant enhancements, including a 389.8% increase in calcium-silicate-hydrate (C-S-H) gel content and a 60.6% reduction in permeability compared to an untreated control [1].

Concrete Durability Silicate Coatings Permeability

Distinct Setting Behavior in Portland Cement: Retardation vs. Acceleration by Lithium Silicate

A systematic study on the effect of various alkali silicates on Portland cement hydration (CEM I 52.5 R) revealed a key performance distinction: the addition of 1% sodium silicate causes a slight retardation in setting, whereas the addition of 1% lithium silicate accelerates setting and increases early strength [1]. At higher dosages (2-10%), all silicates accelerate setting but can reduce ultimate compressive strength.

Cement Admixtures Setting Time Hydration Kinetics

Optimal Application Scenarios for Sodium Silicate Based on Quantified Differentiation


Alkali-Activated Binders for Structural Concrete

For geopolymer and alkali-activated slag concrete production, sodium silicate is the preferred activator. Its ability to generate 23.8% higher 7-day compressive strength compared to potassium silicate activators [1] directly supports the creation of stronger, more durable structural elements, reducing material volume and cost.

High-Performance Concrete Surface Treatments

When formulating concrete sealers and densifiers, a blend of sodium and potassium silicate is indicated by evidence showing a 389.8% increase in C-S-H gel content and a 60.6% decrease in permeability [2]. This data supports its selection for projects requiring maximum durability enhancement and long-term protection against chloride ingress and freeze-thaw damage.

Cementitious Formulations Requiring Controlled Workability

In shotcrete or repair mortars where a slight retardation in setting is beneficial for placement and finishing, 1% sodium silicate addition provides this effect, as opposed to lithium silicate which accelerates setting [3]. This allows for longer open time and better consolidation before initial set.

Synthesis of High-Surface-Area Silica Gels and Catalyst Supports

For applications requiring materials with high specific surface area and mesoporosity, sodium silicate is the superior precursor. Comparative data confirm that sodium silicate-derived binders exhibit substantially higher BET surface area and BJH mesopore volume than those derived from potassium silicate [4], enabling more efficient adsorption and catalysis.

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